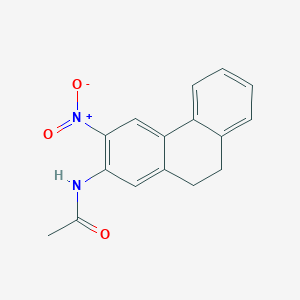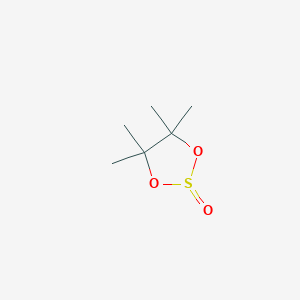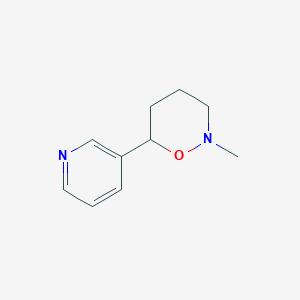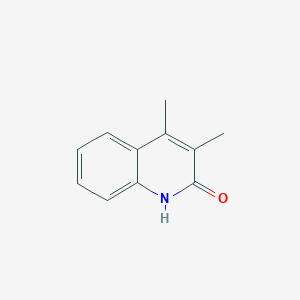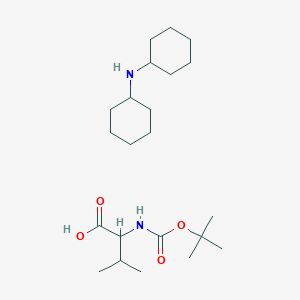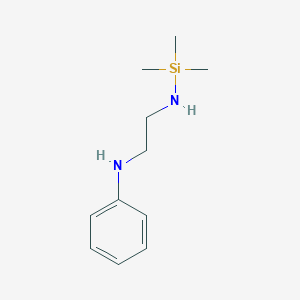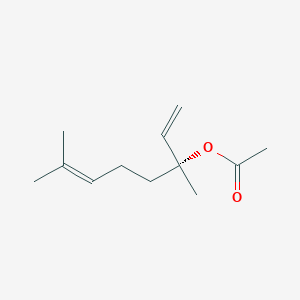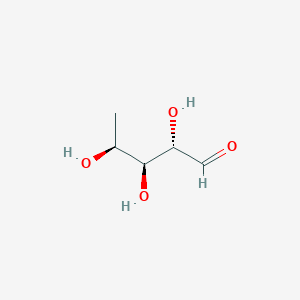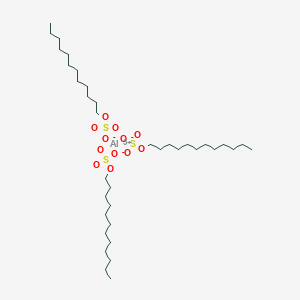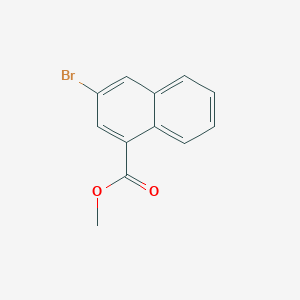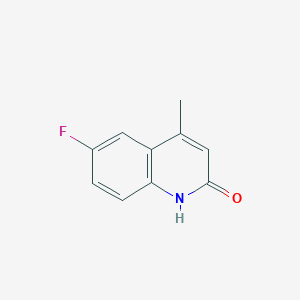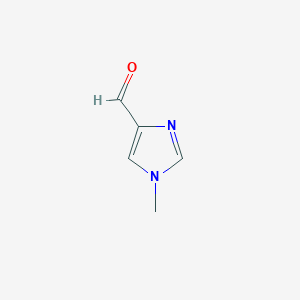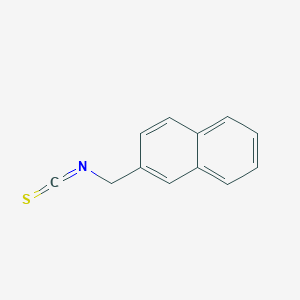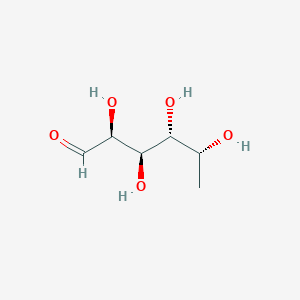![molecular formula C11H15NO2 B100178 2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one CAS No. 15252-86-5](/img/structure/B100178.png)
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one
Vue d'ensemble
Description
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a bicyclic compound that contains a nitrogen and oxygen atom in its ring structure.3.1.16,10.01,5]tridecan-3-one.
Applications De Recherche Scientifique
Synthesis Techniques : The compound and its derivatives are involved in various synthesis techniques. For instance, Wu and Chern (1997) explored the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo[5.5.1.02,6.03,11.05,9]tridecanes through ozonolysis and reduction with dimethyl sulfide (Wu & Chern, 1997).
Novel Heterocycles Formation : Svetlik, Hanuš, and Bella (1989) reported on the formation of novel rigid seven-membered heterocycles, indicating the versatility of such compounds in creating new chemical structures (Svetlik, Hanuš, & Bella, 1989).
Stereochemical Analysis : Research by Smetanin et al. (2020) focused on stereoselective assembly of 3,4-epoxypyrrolines, which highlights the compound's utility in stereochemical applications (Smetanin et al., 2020).
Basicity Properties : Bazzicalupi et al. (1994) studied the basicity properties of oxa-aza macrobicyclic receptors, demonstrating the compound's relevance in understanding proton transfer behavior (Bazzicalupi et al., 1994).
Biological and Pharmacological Activities : Mukherjee and Das (2016) discussed the synthesis of structurally diversified 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, emphasizing their potential in evaluating biological and pharmacological activities (Mukherjee & Das, 2016).
Green Chemistry Applications : Jha, Naidu, and Abdelkhalik (2013) developed an environmentally friendly synthesis method for related polycyclic compounds, showcasing the compound's role in green chemistry (Jha, Naidu, & Abdelkhalik, 2013).
Antiviral Activities : The synthesis and antiviral activity of polycyclic N-amidoimides based on similar structures were explored by Selivanov et al. (2019), indicating potential medical applications (Selivanov et al., 2019).
Fungicidal Activities : Dong et al. (2008) synthesized derivatives and investigated their fungicidal activities, demonstrating the compound's utility in agricultural sciences (Dong et al., 2008).
Propriétés
Numéro CAS |
15252-86-5 |
|---|---|
Nom du produit |
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one |
InChI |
InChI=1S/C11H15NO2/c13-10-12-9-8-2-6-1-7(3-8)5-11(9,4-6)14-10/h6-9H,1-5H2,(H,12,13) |
Clé InChI |
ZGVFSOAMOWPNOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC4(C2)C3NC(=O)O4 |
SMILES canonique |
C1C2CC3CC1CC4(C2)C3NC(=O)O4 |
Synonymes |
2H-4,8:6,9a-Dimethanocyclooctoxazol-2-one,octahydro-(8CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

